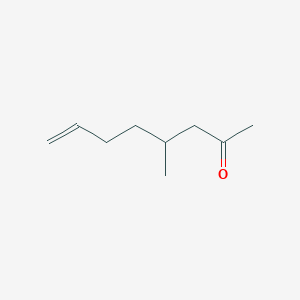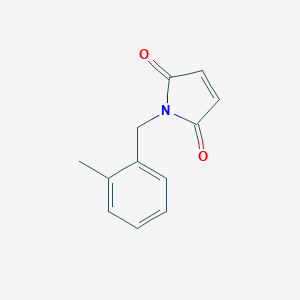![molecular formula C10H11F B115391 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 144427-16-7](/img/structure/B115391.png)
5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene, also known as FTCD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTCD is a bicyclic compound that contains a fluorine atom, which makes it an interesting target for drug development.
Mecanismo De Acción
The mechanism of action of 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has been shown to inhibit the activity of thymidylate synthase, which is an enzyme that is required for DNA synthesis. By inhibiting this enzyme, 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the activity of thymidylate synthase, 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has also been shown to induce apoptosis, which is a process of programmed cell death. 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has also been shown to inhibit the activity of several other enzymes that are involved in cell growth and division, including dihydrofolate reductase and DNA polymerase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene in lab experiments is its potential therapeutic applications. 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has been shown to be effective in inhibiting the growth of cancer cells in vitro and in animal models of cancer. However, one of the main limitations of using 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene in lab experiments is its low yield and complex synthesis method. This makes it difficult to produce large quantities of 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene for use in experiments.
Direcciones Futuras
There are several future directions for research on 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene. One area of research is in the development of new synthesis methods that can produce 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene in higher yields and with greater efficiency. Another area of research is in the development of new drug delivery systems that can target 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene to specific cells or tissues in the body. Additionally, more research is needed to fully understand the mechanism of action of 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene and its potential therapeutic applications in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene is a complex process that requires multiple steps. One of the most common methods for synthesizing 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene is through a Diels-Alder reaction between a cyclopentadiene and an acetylene derivative. The reaction is carried out under high pressure and temperature, and the yield of 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene is typically low. Other methods for synthesizing 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene include the use of palladium-catalyzed cross-coupling reactions and the use of radical reactions.
Aplicaciones Científicas De Investigación
5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research for 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene is in the treatment of cancer. 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to be effective in animal models of cancer. Other areas of research for 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene include the treatment of viral infections, such as HIV and hepatitis C, and the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
144427-16-7 |
|---|---|
Nombre del producto |
5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene |
Fórmula molecular |
C10H11F |
Peso molecular |
150.19 g/mol |
Nombre IUPAC |
5-fluorotricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H11F/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-4,6-10H,5H2 |
Clave InChI |
XLXRNTJIIFUFMH-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C=CC3F |
SMILES canónico |
C1C2C=CC1C3C2C=CC3F |
Sinónimos |
4,7-Methano-1H-indene,1-fluoro-3a,4,7,7a-tetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



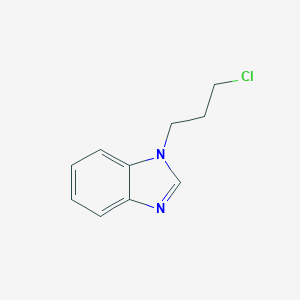
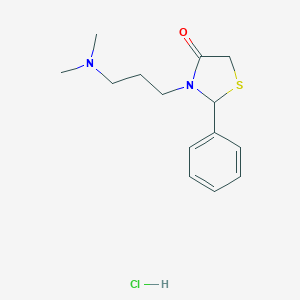
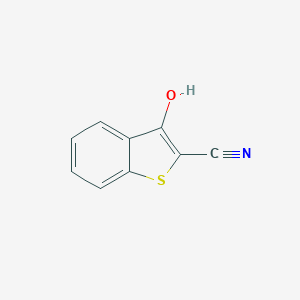
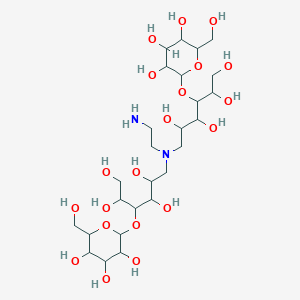
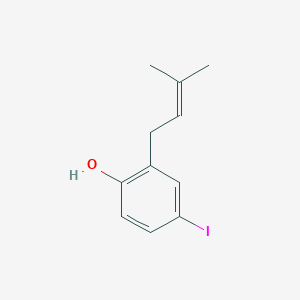
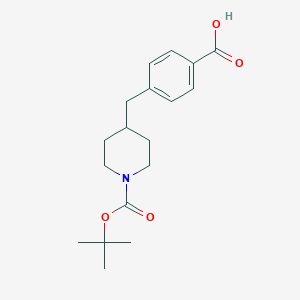
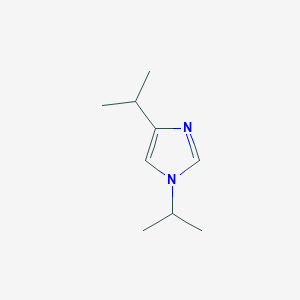
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)
acetate](/img/structure/B115330.png)
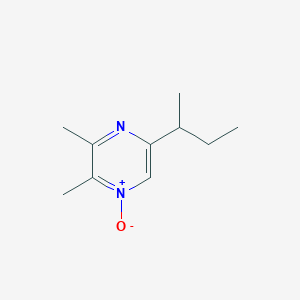
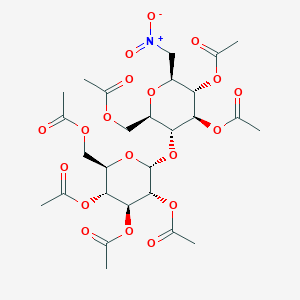
![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)
